5-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method includes the formation of the pyridine ring followed by the introduction of the trifluoromethyl group. The triazole ring is then constructed through a cyclization reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group and the triazole ring are known to enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine: Shares the trifluoromethyl-pyridine structure but lacks the triazole ring.
1,2,3-Triazole-4-carboxylic acid: Contains the triazole ring but does not have the trifluoromethyl-pyridine moiety.
Uniqueness
The uniqueness of 5-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7F3N4O2 |
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Molecular Weight |
272.18 g/mol |
IUPAC Name |
5-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7F3N4O2/c1-5-8(9(18)19)16-17(15-5)7-3-2-6(4-14-7)10(11,12)13/h2-4H,1H3,(H,18,19) |
InChI Key |
VFGDTPIQOZBAQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1C(=O)O)C2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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